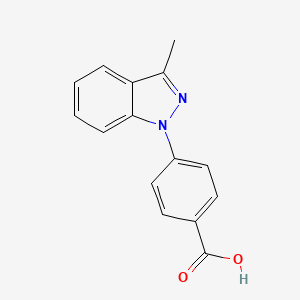

4-(3-Methyl-indazol)-benzoic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1260779-16-5 |

|---|---|

Fórmula molecular |

C15H12N2O2 |

Peso molecular |

252.27 g/mol |

Nombre IUPAC |

4-(3-methylindazol-1-yl)benzoic acid |

InChI |

InChI=1S/C15H12N2O2/c1-10-13-4-2-3-5-14(13)17(16-10)12-8-6-11(7-9-12)15(18)19/h2-9H,1H3,(H,18,19) |

Clave InChI |

KVTBAFGFSWCNFA-UHFFFAOYSA-N |

SMILES |

CC1=NN(C2=CC=CC=C12)C3=CC=C(C=C3)C(=O)O |

SMILES canónico |

CC1=NN(C2=CC=CC=C12)C3=CC=C(C=C3)C(=O)O |

Origen del producto |

United States |

Computational Chemistry and Molecular Modeling Studies of 4 3 Methyl Indazol Benzoic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) Analysis of Indazole-Benzoic Acid Derivatives

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed molecules and provides a deeper understanding of the molecular properties essential for their function.

Two-Dimensional QSAR (2D-QSAR) Modeling

2D-QSAR models are built using descriptors calculated from the two-dimensional representation of molecules. These descriptors can include physicochemical properties, topological indices, and structural fragment counts. For instance, a 2D-QSAR study on a series of hexahydro indazole derivatives as anti-inflammatory agents revealed that the polar surface area and an electro-topological state index were key determinants of their activity. researchgate.net Similarly, research on benzoylaminobenzoic acid derivatives as antibacterial agents showed that inhibitory activity was enhanced by increased hydrophobicity, molar refractivity, and aromaticity. nih.gov These models, often developed using techniques like multiple linear regression, provide valuable, though simplified, insights into the structure-activity landscape. researchgate.netnih.gov

Three-Dimensional QSAR (3D-QSAR) Modeling

3D-QSAR methods offer a more detailed view by considering the three-dimensional structures of the ligands and how they interact with their environment. These models use 3D molecular fields (e.g., steric and electrostatic) to quantify the spatial requirements for optimal biological activity.

In a study of indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer, 3D-QSAR models were developed using both Field and Gaussian-based approaches. nih.gov The resulting steric and electrostatic contour maps provided a structural framework that helped explain the variability in activity among the compounds and guided the design of new, potentially more potent inhibitors. nih.gov These models are typically validated through rigorous statistical methods like partial least squares (PLS) regression and cross-validation to ensure their predictive power. nih.govjyoungpharm.org For example, a 3D-QSAR model for benzimidazole (B57391) analogues targeting angiotensin II achieved a high cross-validated correlation coefficient (q²) of 0.8216, indicating strong predictive capability. indiandrugsonline.org

| QSAR Study Type | Compound Class | Key Findings/Descriptors | Statistical Validation (Example) |

| 2D-QSAR | Hexahydro Indazole Derivatives | Polar Surface Area, SsFE-index | Model Equation: log(BA) = -0.0297PolarSurfaceArea - 0.0045SsFE-index + 2.1378 researchgate.net |

| 2D-QSAR | Benzoylaminobenzoic Acid Derivatives | Hydrophobicity, Molar Refractivity, Aromaticity | Increased values correlate with higher inhibitory activity nih.gov |

| 3D-QSAR | Indazole Derivatives (HIF-1α Inhibitors) | Steric and Electrostatic Fields | Provides a structural framework for designing new inhibitors nih.gov |

| 3D-QSAR | Benzimidazole Analogues (Angiotensin II) | k-Nearest Neighbor Molecular Field Analysis | q² = 0.8216, pred_r² = 0.7852 indiandrugsonline.org |

Molecular Docking Simulations for Ligand-Target Interactions of 4-(3-Methyl-indazol)-benzoic Acid Analogues

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and drive biological activity.

For indazole-based compounds, docking studies have been instrumental in elucidating their mechanism of action. For example, the docking of indazole derivatives into the active site of Aurora kinases, which are cancer targets, revealed that the indazole core interacts with key hinge residues like Glu211 and Ala213. nih.gov In one case, a carboxylic acid group on a derivative formed hydrogen bonds with Thr217 and Arg220, contributing significantly to its potency. nih.gov Similarly, docking studies of benzimidazole derivatives, which share structural similarities with indazoles, have been used to predict their binding modes in various bacterial enzymes. pnrjournal.com These simulations can guide the modification of ligand structures to enhance binding affinity and selectivity. nih.govbiointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Stability of Indazole Ligands

MD simulations have been applied to study indazole derivatives as HIF-1α inhibitors. nih.gov These simulations showed that the most potent compound remained stable within the active site of the HIF-1α protein, confirming the favorable binding mode predicted by docking. nih.gov MD simulations are also used to study the behavior of ligands in solution, calculating properties like the potential of mean force (PMF) to understand the stability of ligand-ion complexes in an aqueous environment. rsc.org Furthermore, MD simulations can reveal the dynamic mechanism of inhibitor binding and the role of hydrophobic interactions as the main driving force. frontiersin.orgrsc.org

Virtual Screening Techniques for Lead Identification in Indazole-Benzoic Acid Series

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the drug discovery process by prioritizing a smaller, more manageable number of candidates for experimental testing.

Structure-based virtual screening, which utilizes docking, has been successfully employed to identify novel inhibitors from extensive databases like ZINC15. nih.gov In one such campaign targeting the Trypanosoma cruzi trans-sialidase enzyme, hundreds of benzoic acid derivatives were identified as potential inhibitors with promising binding energies. nih.govresearchgate.net Ligand-based virtual screening, which relies on the knowledge of known active compounds, is another powerful approach. chapman.edu For instance, a pharmacophore model can be used as a 3D query to filter large compound libraries, as was done to identify natural product inhibitors of SARS-CoV-2. researchgate.net These screening efforts can lead to the discovery of entirely new chemical scaffolds, such as the identification of a benzimidazole derivative as a potent inhibitor of leukotriene biosynthesis targeting the FLAP protein. researchgate.net

Pharmacophore Modeling for Indazole-Based Ligand Design

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These models serve as templates for designing new active compounds or for searching databases for molecules with similar features.

For indazole derivatives, pharmacophore modeling has been used to map the key features required for inhibiting targets like HIF-1α. nih.gov A study on these inhibitors generated a five-point pharmacophore hypothesis that can be used in conjunction with 3D-QSAR contour maps to design more potent molecules. nih.gov Similarly, a de novo design program was used to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov This led to the synthesis of a library of indazole-containing fragments that showed inhibitory activity. nih.gov Pharmacophore models can be generated based on the structure of known ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based), providing a versatile tool for rational drug design. researchgate.netfrontiersin.org

Density Functional Theory (DFT) Calculations for Mechanistic Insights into Indazole Systems

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, reactivity, and mechanistic pathways of various chemical systems, including those containing the indazole moiety. For analogues of this compound, DFT calculations provide critical insights into their chemical behavior. These computational studies typically involve geometry optimization of the molecular structure to find the lowest energy conformation, followed by the calculation of various quantum chemical parameters.

A key aspect of these investigations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.netirjweb.com For instance, in studies of various heterocyclic compounds, the HOMO-LUMO gap is consistently used as an index of stability and reactivity. researchgate.net

DFT calculations are also employed to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding non-covalent interactions that can drive reaction mechanisms. nih.gov

Furthermore, DFT can be used to calculate a range of global reactivity descriptors that quantify different aspects of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. Common functionals used for organic and heterocyclic systems include B3LYP and PBE0, often paired with basis sets like 6-311++G(d,p), which include polarization and diffuse functions to accurately describe the electron distribution, particularly for systems with lone pairs and potential for hydrogen bonding. rsc.orgniscpr.res.in Recent studies on regioselective alkylation of indazoles have successfully used DFT to elucidate reaction mechanisms, showing how factors like chelation and non-covalent interactions direct the reaction to either the N1 or N2 position of the indazole ring. nih.gov

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.7 eV |

| Electronegativity (χ) | Tendency to attract electrons | 4.15 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 |

Analysis of Tautomeric Equilibria in Indazole-Benzoic Acid Systems

A fundamental characteristic of the indazole ring system is its ability to exist in different tautomeric forms. nih.gov Tautomerism in indazoles primarily involves the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring, leading to the 1H-indazole and 2H-indazole tautomers. nih.govresearchgate.net The relative stability and population of these tautomers can significantly influence the molecule's physical, chemical, and biological properties, including its reactivity and how it binds to biological targets. nih.gov

For a molecule like this compound, the position of the tautomeric equilibrium is crucial. The 1H-tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer in most indazole derivatives. nih.govnih.gov However, the substitution pattern and the surrounding environment (gas phase vs. solvent) can influence this equilibrium.

Computational chemistry, particularly DFT and other high-level quantum chemical methods, provides a robust framework for analyzing these tautomeric equilibria. researchgate.net By calculating the Gibbs free energy (G) of each tautomer, researchers can predict their relative populations in a given environment. The calculations are typically performed for the isolated molecule (gas phase) and can be extended to solution using continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.com

The study of tautomerism in an indazole-benzoic acid system would involve optimizing the geometry of both the 1H and 2H tautomers of this compound. Subsequent frequency calculations would confirm that these structures are true minima on the potential energy surface and would provide the necessary thermodynamic data (enthalpy and entropy) to calculate the Gibbs free energy at a specific temperature. The relative energy (ΔE) and relative Gibbs free energy (ΔG) between the tautomers determine their equilibrium constant and, consequently, their population ratio. For example, MP2/6-31G** calculations have shown the 1H-tautomer of indazole to be more stable than the 2H tautomer by about 15 kJ·mol–1. nih.gov

| Tautomer | Relative Electronic Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Predicted Population (%) at 298.15 K |

|---|---|---|---|

| 1H-(3-Methyl-indazol)-benzoic acid | 0.00 | 0.00 | >99 |

| 2H-(3-Methyl-indazol)-benzoic acid | 15.2 | 14.8 | <1 |

The presence of the benzoic acid substituent could potentially influence the tautomeric equilibrium through electronic effects or by enabling intramolecular hydrogen bonding, although the 1H form is still expected to be predominant. nih.govnih.gov A thorough computational analysis would provide definitive insights into the tautomeric preferences of this specific molecule, which is essential for understanding its chemical behavior and for designing related compounds with desired properties.

Structure Activity Relationship Sar Investigations of 4 3 Methyl Indazol Benzoic Acid and Analogues

Influence of Substitutions on the Indazole Ring System of Benzoic Acid Derivatives

The indazole ring system is a key pharmacophore, and its substitution pattern plays a pivotal role in determining the biological activity of the resulting benzoic acid derivatives. Both the position and nature of the substituents can significantly impact the compound's interaction with biological targets.

The C3 position of the indazole ring is a common site for substitution, and the introduction of a methyl group at this position has been shown to be a critical determinant of biological activity in various indazole-based compounds. While specific SAR data for 4-(3-methyl-indazol)-benzoic acid is not extensively available in public literature, general principles from related indazole derivatives suggest that the C3-methyl group can influence activity in several ways.

For instance, in the context of kinase inhibitors, the C3 position often interacts with the hinge region of the kinase domain. A methyl group at this position can provide a crucial hydrophobic interaction, enhancing binding affinity. Furthermore, the electronic effect of the methyl group can modulate the pKa of the indazole nitrogen, which may be important for forming hydrogen bonds with the target protein. Studies on other C3-substituted indazoles have demonstrated that even small changes at this position can lead to significant differences in potency and selectivity.

Studies on other classes of bioactive compounds with a phenylcarboxylic acid moiety have shown that the positional isomerism of the carboxyl group significantly affects biological activity. For example, moving the carboxylic acid group from the para- (4-position) to the meta- (3-position) or ortho- (2-position) can drastically alter the binding mode and, consequently, the inhibitory potency. This is because the different positions change the distance and angle of the carboxyl group relative to the rest of the molecule, affecting its ability to form key interactions.

Furthermore, substitutions on the benzoic acid ring itself can fine-tune the electronic properties and steric profile of the molecule. Electron-withdrawing or electron-donating groups can influence the acidity of the carboxylic acid and its ability to participate in electrostatic interactions. Bulky substituents can either enhance binding by filling a hydrophobic pocket or reduce activity due to steric hindrance.

Modulation of Biological Activities through Structural Modifications of Indazole-Benzoic Acid Compounds

The biological activities of indazole-benzoic acid compounds can be systematically modulated through targeted structural modifications. By altering various parts of the scaffold, researchers can optimize properties such as potency, selectivity, and pharmacokinetic profiles.

For example, in the development of kinase inhibitors, modifications to the indazole ring, the linker between the indazole and the benzoic acid, and the benzoic acid moiety itself have been explored. The following table illustrates how hypothetical modifications to a generic indazole-benzoic acid scaffold could influence its activity based on general principles of medicinal chemistry.

| Modification | Rationale | Potential Impact on Biological Activity |

| Replacement of C3-methyl with larger alkyl groups | Explore hydrophobic pocket | Increased potency if pocket accommodates larger group; decreased if steric clash occurs. |

| Introduction of substituents on the indazole ring (e.g., at C5 or C6) | Probe for additional binding interactions | Can enhance potency and selectivity if interactions are favorable. |

| Variation of the linkage between the indazole and phenyl ring | Optimize geometry and flexibility | May improve binding by allowing for a better fit in the active site. |

| Isosteric replacement of the carboxylic acid | Improve pharmacokinetic properties | May enhance cell permeability and oral bioavailability. |

These examples highlight the systematic approach medicinal chemists use to explore the chemical space around a lead compound like this compound to identify analogues with improved therapeutic potential.

Identification of Key Structural Attributes for Enhanced Efficacy in Indazole-Benzoic Acid Scaffolds

Through extensive SAR studies on various indazole-based compounds, several key structural attributes have been identified as being crucial for enhanced efficacy. While direct data for this compound is limited, we can extrapolate from related structures.

The Indazole N1-H: The hydrogen on the N1 position of the indazole ring is often a critical hydrogen bond donor, interacting with a key residue in the hinge region of many kinases.

The C3-substituent: As previously mentioned, the nature of the substituent at the C3 position is vital for establishing specific interactions within the active site.

The Phenyl Ring: The phenyl ring acts as a scaffold, positioning the benzoic acid moiety at an optimal distance and orientation for binding.

The Carboxylic Acid Group: This group is frequently involved in a crucial charge-charge or hydrogen bonding interaction with a basic residue in the target protein, anchoring the inhibitor in the active site.

The combination of these features in a single molecule, as in the this compound scaffold, provides a strong foundation for the development of potent and selective inhibitors for various biological targets.

Rational Design Strategies for this compound Analogues Based on SAR Data

The insights gained from SAR studies provide the foundation for the rational design of novel analogues of this compound with improved properties. nih.gov Structure-based drug design, where the three-dimensional structure of the target protein is known, is a particularly powerful approach.

By visualizing how a compound like this compound might bind to a target's active site, medicinal chemists can design modifications that are predicted to enhance binding affinity and selectivity. For example, if a hydrophobic pocket is identified near the methyl group, analogues with larger hydrophobic groups at the C3 position could be synthesized. If a polar residue is located near the benzoic acid ring, analogues with additional hydrogen bonding groups could be designed.

Fragment-based drug design is another strategy that can be employed. This involves identifying small molecular fragments that bind to different regions of the target protein and then linking them together to create a more potent inhibitor. The indazole and benzoic acid moieties of the parent compound could be considered as two such fragments, and new linkers or modifications to each fragment could be explored.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are also invaluable tools in the rational design process. These methods can be used to predict the binding modes and affinities of virtual libraries of analogues, helping to prioritize the synthesis of the most promising compounds. Through these iterative cycles of design, synthesis, and biological evaluation, the development of highly effective therapeutic agents based on the this compound scaffold can be achieved.

Preclinical Pharmacological and Biological Evaluation of 4 3 Methyl Indazol Benzoic Acid and Analogues

Anticancer Activity Assessment of Indazole-Benzoic Acid Derivatives

Indazole derivatives have been extensively studied for their potential as anticancer agents. nih.govnih.gov Several compounds from this class have already been approved for cancer therapy, such as Axitinib and Pazopanib, underscoring the therapeutic potential of the indazole core structure. nih.govresearchgate.net Research has focused on synthesizing and evaluating novel analogues to discover agents with improved potency and selectivity. nih.govnih.gov

The initial assessment of the anticancer potential of indazole-benzoic acid derivatives typically involves screening against a panel of human cancer cell lines. These in vitro assays determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

One study synthesized a series of novel 1H-indazole-3-amine derivatives and evaluated their inhibitory effects against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. researchgate.net Among the tested compounds, compound 6o demonstrated a particularly promising inhibitory effect against the K562 cell line, with an IC₅₀ value of 5.15 µM, while showing significantly less cytotoxicity towards the normal human embryonic kidney cell line HEK-293 (IC₅₀ = 33.2 µM). researchgate.net

In another comprehensive study, a series of indazole derivatives were evaluated for their antiproliferative activity. nih.gov One of the most potent compounds, identified as 2f , which features a (E)-3,5-dimethoxystyryl group at the C3 position and a substituted piperazinyl moiety, showed significant growth inhibitory activity against several cancer cell lines. nih.govnih.gov The pyridyl analogue 2f displayed potent antiproliferative activity, particularly against 4T1 (murine breast cancer), HepG2 (human liver cancer), and MCF-7 (human breast cancer) cells, with IC₅₀ values of 0.23 µM, 0.80 µM, and 0.34 µM, respectively. nih.gov In contrast, other analogues with different substituents showed reduced activity, highlighting the importance of the specific chemical structure for anticancer efficacy. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Indazole Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | researchgate.net |

| Compound 6o | HEK-293 (Normal) | - | 33.2 | researchgate.net |

| Compound 2f | 4T1 | Breast Cancer (Murine) | 0.23 | nih.gov |

| Compound 2f | MCF-7 | Breast Cancer | 0.34 | nih.gov |

| Compound 2f | HepG2 | Liver Cancer | 0.80 | nih.gov |

| Compound 2f | A549 | Lung Cancer | 1.15 | nih.govnih.gov |

Beyond initial cytotoxicity, the ability of indazole-benzoic acid derivatives to inhibit the long-term proliferative capacity of cancer cells is a key indicator of their potential therapeutic value. This is often assessed through cell proliferation assays and colony formation assays, which measure the ability of single cells to grow into a colony.

The indazole derivative 2f was shown to decrease the proliferation of 4T1 breast cancer cells in a manner dependent on both the dose and the duration of treatment. nih.gov Furthermore, exposure to 2f significantly inhibited the colony formation of these cells. nih.govnih.govrsc.org At a concentration of 1.25 µM, compound 2f led to a complete inhibition of colony formation, confirming its strong cytostatic effect on 4T1 cells. nih.gov This demonstrates that the compound not only kills cancer cells but also effectively halts their ability to multiply and form new tumor masses. nih.govmdpi.com

The spread of cancer cells from the primary tumor to distant organs, a process involving cell migration and invasion, is a major cause of cancer-related mortality. Therefore, agents that can inhibit these processes are highly sought after.

Studies have demonstrated that indazole derivatives can effectively disrupt the migratory and invasive capabilities of cancer cells. nih.govnih.gov Treatment with compound 2f was found to restrain the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org This inhibitory effect is linked to the modulation of key proteins involved in the degradation of the extracellular matrix. Western blot analysis revealed that 2f decreased the levels of matrix metalloproteinase-9 (MMP-9) and increased the levels of its natural inhibitor, tissue inhibitor of matrix metalloproteinase 2 (TIMP2), in 4T1 cells. nih.govnih.gov

Inducing apoptosis, or programmed cell death, is a primary mechanism of action for many anticancer drugs. frontiersin.org Research indicates that indazole-benzoic acid derivatives can trigger apoptosis in cancer cells through specific molecular pathways.

The compound 2f was found to dose-dependently promote apoptosis in 4T1 cells. nih.govnih.gov This pro-apoptotic effect was associated with the activation of the ROS-mitochondrial apoptotic pathway. nih.gov Treatment with 2f led to an increase in the levels of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. nih.govrsc.org The accumulation of ROS can damage cellular components and trigger the intrinsic apoptotic cascade. frontiersin.orgnih.gov This was further evidenced by the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.govrsc.org The activation of this pathway ultimately leads to the controlled demise of the cancer cells. nih.gov

While in vitro studies provide valuable initial data, evaluating the efficacy of a compound in a living organism is a crucial step in preclinical development. In vivo tumor models, often using mice, are used to assess a compound's ability to suppress tumor growth.

The promising in vitro results for compound 2f were followed by in vivo evaluation. nih.govnih.gov In a 4T1 tumor model in mice, administration of 2f was shown to suppress tumor growth. nih.govrsc.org This finding is significant as it demonstrates that the compound retains its anticancer activity within a complex biological system, suggesting its potential for further development as a therapeutic agent. nih.gov

Antimicrobial Activity of Indazole-Benzoic Acid Compounds

In addition to their anticancer properties, indazole derivatives have been investigated for their antimicrobial activity. researchgate.netresearchgate.net The indazole scaffold is considered a valuable template in the search for new agents to combat bacterial and fungal infections, which pose a significant threat due to rising resistance to existing drugs. nih.govresearchgate.net

Derivatives of indazole have shown a broad spectrum of biological activities, including antibacterial and antifungal effects. nih.govresearchgate.net For instance, a series of N-methyl-3-aryl indazoles demonstrated dominant activity against several bacterial strains, including Xanthomonas campestris, Bacillus cereus, and Escherichia coli. researchgate.netnih.gov These compounds were also found to be effective against the fungal strain Candida albicans. researchgate.netnih.gov The ability of these compounds to act against both Gram-positive and Gram-negative bacteria, as well as fungi, highlights the versatility of the indazole core in medicinal chemistry. researchgate.netistanbul.edu.tr

Table of Compounds Mentioned

Antibacterial Spectrum Analysis

The antibacterial efficacy of indazole derivatives has been a subject of investigation, with studies exploring their activity against a range of bacterial pathogens. While specific minimum inhibitory concentration (MIC) values for 4-(3-methyl-indazol)-benzoic acid are not documented in the reviewed literature, research on analogous structures provides a basis for understanding their potential antibacterial spectrum.

A study on novel 3-methyl-1H-indazole derivatives reported their evaluation against both Gram-positive and Gram-negative bacteria. researchgate.net The investigation included strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, Escherichia coli, Bacillus cereus, and Providencia rettgeri. researchgate.net Although specific MIC values from this particular study were not available for inclusion, the research underscores the recognized antibacterial potential of the indazole scaffold. researchgate.netresearchgate.netderpharmachemica.com

Another study focusing on imidazole (B134444) derivatives, a related class of nitrogen-containing heterocyclic compounds, determined the MIC by a tube dilution method against a panel of bacteria. nih.gov For instance, one synthesized N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide demonstrated notable activity. nih.gov

The general consensus from various studies is that the indazole nucleus is a promising framework for the development of new antibacterial agents. researchgate.netresearchgate.netderpharmachemica.com

Antifungal Activity Against Pathogenic Strains

Similar to their antibacterial properties, the antifungal potential of indazole derivatives has been explored against various pathogenic fungal strains. Specific data for this compound remains elusive, but research on related compounds offers valuable information.

One study detailed the synthesis and antifungal evaluation of novel 3-methyl-1H-indazole derivatives against fungi such as Aspergillus niger, Aspergillus fumigatus, and Aspergillus flavus. researchgate.net While this study confirmed the screening of these compounds, it did not provide specific MIC values. researchgate.net

However, a study on 2,3-diphenyl-2H-indazole derivatives bearing methyl ester or carboxylic acid groups reported their anticandidal activity. For example, certain compounds showed activity against Candida albicans and miconazole-resistant Candida glabrata. nih.gov Specifically, compounds designated as 3h and 3p were active against both C. albicans and the resistant C. glabrata strain at a concentration of 1 mM. nih.gov Another investigation into 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which share some structural similarities with indazoles, identified compounds with potent, broad-spectrum antifungal activity against several plant pathogenic fungi, with some exhibiting EC50 values superior to commercial fungicides. nih.gov

These findings collectively suggest that the indazole framework, particularly with strategic substitutions, holds promise for the development of novel antifungal agents. nih.govnih.gov

Antiprotozoal Efficacy (e.g., Antichagasic, Leishmanicidal Activities)

The antiprotozoal activity of indazole derivatives has been a significant area of research, with promising results against parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.

Several studies have highlighted the potential of substituted indazoles in combating these protozoan infections. For instance, a series of 5-nitroindazole (B105863) derivatives were evaluated for their in vitro activity against various Leishmania species, including L. amazonensis, L. infantum, and L. mexicana. nih.govnih.gov Some of these compounds demonstrated significant leishmanicidal activity, with IC50 values in the low micromolar range. nih.govresearchgate.net

In one study, 3-alkoxy-1-benzyl-5-nitroindazole derivatives were tested against promastigotes of three Leishmania species. Two compounds, NV6 and NV8, were active against all three species in both promastigote and amastigote stages, with NV8 showing particularly good activity and selectivity indicators. nih.gov Another investigation focused on 2-benzyl-5-nitroindazolin-3-one derivatives against L. amazonensis, revealing that some compounds had IC50 values below 2 µM. nih.gov

The mechanism of action for some of these compounds is thought to involve the induction of oxidative stress within the parasite. nih.gov The collective evidence strongly supports the indazole scaffold as a valuable starting point for the design of new and effective antiprotozoal drugs. nih.govnih.govnih.gov

Table 1: Antileishmanial Activity of Indazole Analogues

| Compound | Leishmania Species | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 18 | L. mexicana | 9.50 ± 0.28 | researchgate.net |

| Compound 19 | L. mexicana | 2.52 ± 0.08 | researchgate.net |

| Compound 20 | L. mexicana | 23.45 ± 2.15 | researchgate.net |

| NV6 | L. amazonensis, L. infantum, L. mexicana | Active in both life stages | nih.gov |

| NV8 | L. amazonensis, L. infantum, L. mexicana | Active in both life stages | nih.gov |

| 5a (5-nitro-2-picolyl-indazolin-3-one) | T. cruzi (epimastigotes) | 1.1 ± 0.3 | nih.gov |

This table presents a selection of data for illustrative purposes and is not exhaustive.

Anti-inflammatory Effects of Indazole-Benzoic Acid Compounds

Indazole derivatives have been widely investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. umn.eduuthscsa.edu

While specific data for this compound is not available, studies on related structures highlight the potential of this chemical class. For example, research on 1,3-dihydro-2H-indolin-2-one derivatives, which possess a related heterocyclic core, demonstrated significant COX-2 inhibitory activity. nih.gov Several of these compounds exhibited IC50 values in the low micromolar range, with some being more potent than the positive control. nih.gov

The conversion of nonsteroidal anti-inflammatory drugs (NSAIDs) containing a carboxylate group into their corresponding amides has been shown to generate potent and selective COX-2 inhibitors. umn.edu For instance, amide derivatives of indomethacin (B1671933) act as slow, tight-binding inhibitors of COX-2. umn.edu This suggests that the benzoic acid moiety of this compound could be a key feature for potential anti-inflammatory activity, possibly through a similar mechanism of COX enzyme inhibition.

Table 2: COX-2 Inhibitory Activity of Related Heterocyclic Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4e (oxindole derivative) | RAW 264.7 | 13.51 ± 0.48 | nih.gov |

| Compound 9d (oxindole derivative) | RAW 264.7 | 10.03 ± 0.27 | nih.gov |

| Compound 4e (COX-2 inhibition) | 2.35 ± 0.04 | nih.gov | |

| Compound 9h (COX-2 inhibition) | 2.422 ± 0.10 | nih.gov | |

| Compound 9i (COX-2 inhibition) | 3.34 ± 0.05 | nih.gov |

This table includes data from related heterocyclic structures to illustrate the potential of the indazole-benzoic acid scaffold.

Antioxidant Properties of Indazole-Benzoic Acid Compounds

The antioxidant potential of indazole derivatives has been demonstrated in various studies, often assessed through their ability to scavenge free radicals in assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govyoutube.com

A study on newly synthesized indazole derivatives reported that all tested compounds exhibited noticeable DPPH radical scavenging activity. researchgate.net Another investigation into synthetic tetrahydroindazoles also highlighted their antioxidant properties. nih.gov For example, compound 3f (2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole) showed good activity in both DPPH and ABTS radical scavenging assays, with a better IC50 value in the ABTS assay than the ascorbic acid standard. nih.gov

The antioxidant strength of a compound is often categorized based on its IC50 value, with lower values indicating stronger activity. researchgate.net While specific IC50 values for this compound are not available, the existing data on its analogues suggest that this class of compounds has the potential to act as effective antioxidants.

Table 3: DPPH Radical Scavenging Activity of Indazole Analogues

| Compound | IC50 (µM) | Antioxidant Strength Category | Reference |

|---|---|---|---|

| Compound 17 (Schiff base) | 4.05 ± 0.06 | Very Strong | science.gov |

| Compound 28 (Schiff base) | 18.23 ± 0.34 | Very Strong | science.gov |

| Caffeic acid | 5.9 | Very Strong | nih.gov |

This table presents a selection of data for illustrative purposes. The compounds listed are not all indazole derivatives but serve to provide context for antioxidant activity measurements.

Anti-HIV Activity of Indazole-Benzoic Acid Compounds

Indazole derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. researchgate.netscilit.comnih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and thus viral replication. researchgate.netnih.gov

Structure-based drug design has led to the creation of novel indazole NNRTIs with excellent metabolic stability and resilience to mutations in the reverse transcriptase enzyme. researchgate.netscilit.com While specific inhibitory concentrations for this compound are not reported, studies on other indazole derivatives have shown potent antiviral activity. For example, some quinolin-2-one derivatives, which are structurally distinct but also target HIV-1 reverse transcriptase, have demonstrated IC50 values in the sub-micromolar range. researchgate.net

The development of indazole-based NNRTIs represents a significant advancement in the search for new anti-HIV therapies with improved resistance profiles. researchgate.netscilit.com

Table 4: Anti-HIV-1 Reverse Transcriptase Activity of NNRTI Analogues

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Nevirapine | HIV-1 RT | 0.084 | nih.gov |

| Compound 4a2 (quinolin-2-one derivative) | HIV-1 RT | 0.21 | researchgate.net |

| Compound 4d2 (quinolin-2-one derivative) | HIV-1 RT | 0.15 | researchgate.net |

| Compound 9 (oxadiazole derivative) | Tat-mediated transcription | 0.17 | nih.gov |

| Compound 13 (oxadiazole derivative) | Tat-mediated transcription | 0.24 | nih.gov |

| Compound 27 (pyrazolo[1,5-a]pyridine) | WT RT | 11 | mdpi.com |

This table includes data for various non-nucleoside reverse transcriptase inhibitors to provide context for the potential activity of indazole-based compounds.

Antiarrhythmic Potential of Indazole-Benzoic Acid Compounds

The cardiovascular effects of indazole derivatives, including their potential as antiarrhythmic agents, have been an area of interest. nih.gov Class III antiarrhythmic drugs primarily function by blocking potassium channels, which prolongs the action potential duration and the effective refractory period in cardiac cells. cvpharmacology.comduke.edu

While direct evidence for the antiarrhythmic activity of this compound is lacking in the reviewed literature, the general class of indazole derivatives has been noted for its cardiovascular properties. nih.gov For instance, a review on indazoles in cardiovascular diseases mentions their potential beneficial effects against arrhythmia. nih.gov

Further research is needed to specifically evaluate the effects of this compound and its close analogues on cardiac ion channels, particularly potassium channels, to determine their potential as antiarrhythmic agents.

Future Perspectives and Research Directions for 4 3 Methyl Indazol Benzoic Acid

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The structural versatility of the 4-(3-methyl-indazol)-benzoic acid core allows for extensive derivatization to optimize its pharmacological profile. Future research should systematically explore modifications at various positions of the indazole and benzoic acid rings.

Modifications of the Benzoic Acid Moiety: The carboxylic acid group is a key feature that can be modified to improve potency, selectivity, and pharmacokinetic properties. Strategies include:

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups such as tetrazoles, hydroxamic acids, or acyl sulfonamides can modulate acidity, membrane permeability, and metabolic stability. nih.gov Non-classical bioisosteres could also be explored to introduce novel interactions with target proteins. researchgate.net

Amide and Ester Formation: Conversion of the carboxylic acid to a diverse library of amides and esters can probe specific interactions within a target's binding site and improve cell permeability. For instance, the synthesis of 1,3,4-substituted benzoic acid analogues with an amide linker has shown good activity against human melanoma cell lines. nih.gov

Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can influence electronic properties and steric interactions, leading to improved activity.

Derivatization of the Indazole Scaffold: The indazole ring offers multiple sites for modification to enhance biological activity.

Substitution at the N1 and N2 Positions: Alkylation or arylation at the nitrogen atoms of the indazole ring can significantly impact the orientation of the molecule within a binding pocket and its metabolic stability.

Modification of the Methyl Group: The methyl group at the C3 position can be replaced with other small alkyl or fluorinated alkyl groups to fine-tune steric and electronic properties.

A structured approach to derivatization, guided by structure-activity relationship (SAR) studies, will be crucial. For example, SAR studies on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives have identified potent and selective CDK4/6 inhibitors. researchgate.net A similar systematic approach for this compound derivatives could lead to the discovery of potent and selective drug candidates.

Deepening Mechanistic Understanding at the Molecular Level

A thorough understanding of the molecular mechanism of action is fundamental for the rational design of more effective and safer drugs. For this compound and its derivatives, research should focus on identifying and validating their biological targets.

Target Identification and Validation: Given that many indazole derivatives exhibit anti-cancer properties by inhibiting protein kinases, it is plausible that this compound derivatives also target this enzyme family. nih.govresearchgate.net Potential kinase targets include VEGFR-2, ERK1/2, Aurora kinases, and GSK-3β, which are implicated in cancer and other diseases. nih.govnih.govacs.orgresearchgate.net Experimental approaches for target identification could include:

Kinase Profiling: Screening a library of derivatives against a panel of kinases to identify specific targets.

Cell-based Assays: Evaluating the effect of the compounds on signaling pathways downstream of potential kinase targets in relevant cell lines. For example, the effect on the growth of BRAF mutant HT29 cells can indicate inhibition of the ERK signaling pathway. nih.gov

Affinity Chromatography and Mass Spectrometry: Identifying binding partners from cell lysates.

Elucidation of Binding Modes: Once a target is validated, understanding the precise binding interactions is crucial for further optimization.

X-ray Crystallography: Co-crystallization of the compound with its target protein can provide a detailed three-dimensional view of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and other molecular interactions. acs.org

Molecular Docking: In the absence of a crystal structure, molecular docking studies can predict the binding pose of the compound within the active site of the target protein. For instance, molecular docking of indazole derivatives into the ATP binding site of kinases like VEGFR-2 can reveal important interactions with hinge region residues. nih.gov

Translational Research Opportunities in Preclinical Models

Promising in vitro findings must be translated into in vivo efficacy and safety. A robust preclinical development plan is essential to evaluate the therapeutic potential of novel this compound derivatives.

Selection of Appropriate Animal Models: The choice of preclinical models should be guided by the intended therapeutic indication.

Oncology: If the compounds show anti-cancer activity, xenograft models using human cancer cell lines implanted in immunocompromised mice are a standard approach. rsc.orgresearchgate.netnih.gov For example, the 4T1 tumor model in mice has been used to assess the in vivo anti-tumor activity of indazole derivatives. rsc.orgnih.gov Patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, should also be considered.

Angiogenesis: If the compounds inhibit kinases like VEGFR-2, their anti-angiogenic effects can be evaluated in models such as the zebrafish subintestinal vessel model. nih.gov

Inflammatory Diseases: For potential anti-inflammatory applications, models like carrageenan-induced paw edema in rats can be utilized to assess in vivo activity. rsc.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is critical.

Pharmacokinetic Profiling: In vivo studies in rodents will determine key parameters such as oral bioavailability, plasma half-life, and clearance. nih.gov

Pharmacodynamic Studies: These studies will correlate the drug concentration with the biological effect in vivo, for example, by measuring the inhibition of the target kinase in tumor tissue.

Integration of Advanced Computational and Experimental Methodologies for Indazole-Benzoic Acid Research

The synergy between computational and experimental approaches can significantly accelerate the drug discovery process, saving time and resources. nih.govnih.gov For the this compound scaffold, an integrated strategy should be employed from the early stages of research.

Computational Drug Design:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, providing a framework for designing new, more potent inhibitors. nih.gov

Pharmacophore Modeling: This technique can identify the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to screen virtual libraries for new hit compounds. nih.govnih.gov

Molecular Docking and Dynamics: As mentioned earlier, these methods are invaluable for predicting and analyzing the binding of ligands to their target proteins. researchgate.netnih.gov Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. researchgate.net

Experimental Validation:

High-Throughput Screening (HTS): Experimental HTS can be used to test large libraries of compounds for activity against a specific target, with the hits then being analyzed and optimized using computational methods.

In Vitro and In Vivo Testing: All computational predictions must be validated through rigorous experimental testing, including in vitro assays and in vivo studies in relevant animal models. rsc.orgnih.govnih.gov

By combining these advanced computational and experimental methodologies, researchers can efficiently navigate the complex process of drug discovery and development, ultimately unlocking the full therapeutic potential of the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.